molecular formula C16H18N4O B2425806 1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea CAS No. 1421472-65-2

1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea

Cat. No.: B2425806
CAS No.: 1421472-65-2
M. Wt: 282.347
InChI Key: RMQPXIVHIRBRCQ-UHFFFAOYSA-N
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Description

1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea is a chemical compound designed for research applications, featuring the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold. This fused bicyclic system is of significant interest in medicinal chemistry due to its demonstrated utility in the development of biologically active molecules. The core structure is known to be a versatile pharmacophore, and its derivatives exhibit a range of promising properties. Compounds based on the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole structure have shown potent antibacterial and antifungal activity in vitro. Research has identified analogues with a broad spectrum of activity against challenging pathogens, including Staphylococcus aureus , Escherichia coli , Klebsiella pneumoniae , and Acinetobacter baumannii . This makes the scaffold a valuable starting point for investigations into new anti-infective agents, especially against strains exhibiting resistance to existing therapies. Beyond infectious disease research, this chemical class has relevance in oncology . Fragment-based discovery and structure-based design approaches have identified potent 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles as inhibitors of the WDR5 protein, which is a promising epigenetic target in cancers such as mixed-lineage leukemia . Furthermore, research indicates that derivatives of this scaffold can function as ligands for neural receptors, exhibiting anticonvulsant activity in models of NMDA-induced seizures, potentially through NMDA receptor antagonism . The incorporation of the urea functional group in your specific compound may influence its physicochemical properties and binding characteristics, presenting opportunities for exploration in these and other therapeutic areas. This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

1-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-2-9-17-16(21)19-13-7-5-12(6-8-13)14-11-18-15-4-3-10-20(14)15/h2,5-8,11H,1,3-4,9-10H2,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQPXIVHIRBRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)NC1=CC=C(C=C1)C2=CN=C3N2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea typically involves the following steps:

    Formation of the pyrrolo[1,2-a]imidazole moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenyl ring: The phenyl ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling.

    Introduction of the allyl group: The allyl group can be added through an alkylation reaction using allyl halides.

    Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products:

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Saturated urea derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Biological Studies: Investigation of its effects on cellular processes and its potential as a therapeutic agent.

    Chemical Biology: Use as a probe to study protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 1-allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolo[1,2-a]imidazole moiety may play a crucial role in binding to these targets, while the allyl and phenyl groups may enhance its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

  • 1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-2-yl)phenyl)urea
  • 1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-4-yl)phenyl)urea
  • 1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-5-yl)phenyl)urea

Uniqueness: 1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea is unique due to the specific position of the pyrrolo[1,2-a]imidazole moiety, which may confer distinct biological and chemical properties compared to its analogs. The presence of the allyl group also provides additional sites for chemical modification, potentially enhancing its versatility in various applications.

Biological Activity

1-Allyl-3-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)urea (CAS No. 1421504-96-2) is a novel compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4OC_{16}H_{18}N_{4}O, with a molecular weight of 282.34 g/mol. The structure features an allyl group, a urea moiety, and a pyrrolo[1,2-a]imidazole ring, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₈N₄O
Molecular Weight282.34 g/mol
CAS Number1421504-96-2

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • Inhibition of Kinases : Preliminary studies suggest that the compound may act as an inhibitor of receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis and inflammation pathways. This inhibition can potentially mitigate necroptosis-related diseases such as neurodegenerative disorders and cancer .
  • Antimicrobial Activity : Compounds containing the pyrrolo[1,2-a]imidazole structure have shown promising antimicrobial properties. This suggests that our compound may also exhibit similar effects against various pathogens .

Research Findings

Recent studies have provided insights into the compound's biological activities:

Case Studies

  • Study on Necroptosis Inhibition : A series of compounds including derivatives of pyrrolo[1,2-a]imidazole were tested for their ability to inhibit necroptosis in cellular models. The results indicated that certain derivatives exhibited potent anti-necroptotic activity, suggesting a potential role for this compound in therapeutic applications targeting necroptosis .
  • Antimicrobial Testing : In vitro assays demonstrated that related pyrrole compounds possess significant antibacterial and antifungal activities. Although specific data on our compound is limited, the structural similarities provide a basis for anticipating similar biological effects .

Pharmacokinetics

While detailed pharmacokinetic data for this compound is scarce, related compounds have shown favorable absorption and distribution profiles in preliminary studies. Understanding these parameters is crucial for assessing the compound's therapeutic potential.

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : Identify allyl protons (δ 5.2–5.8 ppm) and urea NH signals (δ 8.5–10 ppm). Pyrroloimidazole carbons appear at δ 110–150 ppm .
  • IR : Confirm urea C=O stretches (~1650–1700 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Advanced Analysis : High-resolution mass spectrometry (HRMS) resolves isotopic patterns, while 2D NMR (COSY, HSQC) clarifies regiochemistry in crowded spectra (e.g., overlapping pyrroloimidazole and phenyl signals) .

How can reaction conditions be optimized for scale-up?

Q. Advanced Methodology :

  • Solvent Screening : Replace toluene with greener solvents (e.g., cyclopentyl methyl ether) to improve safety without compromising yield .
  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance alkylation efficiency in biphasic systems .
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., azide decomposition in Route A) .

How do structural modifications impact biological activity?

Q. Advanced SAR Analysis :

  • Antifungal Activity : Electron-withdrawing groups (e.g., -F at the phenyl ring) enhance potency by increasing membrane permeability (log P optimization) .
  • Antibacterial Efficacy : Quaternary ammonium salts (e.g., 1-benzyl derivatives) show improved Gram-positive activity due to cationic charge interactions .
    Contradictions in MIC data may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines .

What methodologies assess environmental stability and degradation pathways?

Q. Advanced Environmental Fate :

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 3–9) at 25–50°C, monitoring degradation via LC-MS .
  • Photolysis : Expose to UV light (λ = 254 nm) and identify byproducts (e.g., urea cleavage to anilines) using HRMS .

How can computational tools guide mechanistic studies?

Q. Advanced QSAR Modeling :

  • DFT Calculations : Optimize transition states for urea formation (e.g., nucleophilic attack of amines on carbodiimides) .
  • Molecular Docking : Simulate binding to fungal CYP51 targets to prioritize substituents for synthesis .

How should contradictory bioactivity data be addressed?

Q. Advanced Resolution :

  • Dose-Response Curves : Validate EC₅₀ values across multiple replicates to rule out outliers .
  • Membrane Permeability Assays : Use Caco-2 cell models to distinguish true activity from artifactually high permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.